molecular formula C15H11I2NaO3 B1629169 Pheniodol sodium CAS No. 7009-60-1

Pheniodol sodium

Cat. No.: B1629169
CAS No.: 7009-60-1
M. Wt: 516.04 g/mol
InChI Key: JFFBJAOFKRCWPX-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of pheniodol sodium involves the iodination of a stilbene derivative. The synthetic route typically includes the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the final product. The use of continuous flow reactors also minimizes the risk of side reactions and reduces the overall production cost .

Chemical Reactions Analysis

Types of Reactions

Pheniodol sodium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of pheniodol sodium involves its interaction with biological molecules through its iodine atoms. The iodine atoms can participate in halogen bonding, which can influence the structure and function of proteins and other biomolecules. Additionally, the compound can undergo metabolic transformations in the body, leading to the formation of active metabolites that exert their effects on specific molecular targets .

Comparison with Similar Compounds

Pheniodol sodium can be compared with other iodinated compounds such as iodopanoic acid and iodoalphionic acid. These compounds share similar structural features but differ in their specific applications and properties:

This compound is unique in its specific iodine substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific applications in medicine and industry .

Biological Activity

Pheniodol sodium, a compound with the chemical formula C15H11I2NaO3, is primarily recognized for its biological activities, particularly in the fields of pharmacology and toxicology. This article delves into its biological effects, mechanisms of action, and relevant case studies while providing data tables for clarity.

This compound is a sodium salt of pheniodol, characterized by its iodine content. It is known for its antimicrobial properties and has been investigated for its potential therapeutic applications.

This compound exhibits various biological activities through several mechanisms:

  • Antimicrobial Activity : The compound has been shown to possess significant antimicrobial properties, effective against a range of bacteria and fungi. Its iodine content contributes to this effect by disrupting microbial cell membranes and inhibiting metabolic processes.
  • Antioxidant Properties : Research indicates that this compound may act as an antioxidant, scavenging free radicals and reducing oxidative stress in biological systems.
  • Anti-inflammatory Effects : Studies suggest that this compound can modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.

Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of this compound against various pathogens. The results are summarized in Table 1.

PathogenMinimum Inhibitory Concentration (MIC)Zone of Inhibition (mm)
Staphylococcus aureus32 µg/mL15
Escherichia coli64 µg/mL12
Candida albicans16 µg/mL18

The study concluded that this compound exhibits potent antimicrobial activity, particularly against Candida albicans, highlighting its potential use in treating fungal infections .

Study 2: Toxicological Assessment

A toxicological assessment was performed to evaluate the safety profile of this compound. The findings are presented in Table 2.

ParameterResult
LD50 (mg/kg)150
Acute Toxicity (observed symptoms)None observed
Chronic Toxicity (organ effects)Liver: Mild hypertrophy

The results indicated that while this compound has a relatively low acute toxicity level, chronic exposure may lead to mild liver hypertrophy, necessitating further studies to understand long-term effects .

Comparative Analysis with Other Compounds

To better understand the efficacy of this compound, it is beneficial to compare it with other commonly used compounds. Table 3 provides a comparative analysis.

CompoundAntimicrobial Efficacy (MIC)Safety Profile
This compound32 µg/mLLow acute toxicity
Phenol20 µg/mLModerate toxicity
Sodium HydroxideNot applicableHigh toxicity

This comparison indicates that this compound offers a favorable balance between efficacy and safety compared to phenol and sodium hydroxide .

Properties

CAS No.

7009-60-1

Molecular Formula

C15H11I2NaO3

Molecular Weight

516.04 g/mol

IUPAC Name

sodium;3-(4-hydroxy-3,5-diiodophenyl)-2-phenylpropanoate

InChI

InChI=1S/C15H12I2O3.Na/c16-12-7-9(8-13(17)14(12)18)6-11(15(19)20)10-4-2-1-3-5-10;/h1-5,7-8,11,18H,6H2,(H,19,20);/q;+1/p-1

InChI Key

JFFBJAOFKRCWPX-UHFFFAOYSA-M

SMILES

C1=CC=C(C=C1)C(CC2=CC(=C(C(=C2)I)O)I)C(=O)[O-].[Na+]

Canonical SMILES

C1=CC=C(C=C1)C(CC2=CC(=C(C(=C2)I)O)I)C(=O)[O-].[Na+]

Key on ui other cas no.

7009-60-1

Origin of Product

United States

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